molecular formula C22H23ClN6S2 B12759747 9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-30-5

9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12759747
CAS No.: 132418-30-5
M. Wt: 471.0 g/mol
InChI Key: YFURNKUHTQBWJK-UHFFFAOYSA-N
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Description

9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

The synthesis of 9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds include other tetracyclic structures with different functional groups. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of 9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6

Properties

CAS No.

132418-30-5

Molecular Formula

C22H23ClN6S2

Molecular Weight

471.0 g/mol

IUPAC Name

9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C22H23ClN6S2/c1-12(2)25-22(30)28-9-8-15-17(11-28)31-21-19(15)20(14-6-4-5-7-16(14)23)24-10-18-27-26-13(3)29(18)21/h4-7,12H,8-11H2,1-3H3,(H,25,30)

InChI Key

YFURNKUHTQBWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC(C)C)C(=NC2)C5=CC=CC=C5Cl

Origin of Product

United States

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